molecular formula C11H7F2I B14785870 2-(Difluoromethyl)-4-iodonaphthalene

2-(Difluoromethyl)-4-iodonaphthalene

Cat. No.: B14785870
M. Wt: 304.07 g/mol
InChI Key: MQFWPLFVQQLNGZ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-iodonaphthalene is a compound of significant interest in the field of organic chemistry. It features a naphthalene ring substituted with both a difluoromethyl group and an iodine atom. The presence of these substituents imparts unique chemical properties to the molecule, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-(Difluoromethyl)-4-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of a pre-iodinated naphthalene derivative. This can be achieved using difluoromethylating reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Difluoromethyl)-4-iodonaphthalene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)-4-iodonaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-4-iodonaphthalene exerts its effects is largely dependent on its chemical structure. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the molecule’s interaction with biological targets. The iodine atom can facilitate the formation of reactive intermediates, enabling various chemical transformations. The molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(Difluoromethyl)-4-iodonaphthalene can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)-4-iodonaphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic properties.

    2-(Difluoromethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of an iodine atom, affecting reactivity and reaction conditions.

    2-(Difluoromethyl)-4-chloronaphthalene:

The uniqueness of this compound lies in the combination of the difluoromethyl group and the iodine atom, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H7F2I

Molecular Weight

304.07 g/mol

IUPAC Name

3-(difluoromethyl)-1-iodonaphthalene

InChI

InChI=1S/C11H7F2I/c12-11(13)8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11H

InChI Key

MQFWPLFVQQLNGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2I)C(F)F

Origin of Product

United States

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